4-(4-chloro-2-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine
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Overview
Description
4-(4-chloro-2-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine is a synthetic organic compound with a complex structure, characterized by a piperazine ring substituted with a chloronitrophenyl group, a methyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine typically involves multiple steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.
Sulfonylation: The nitroaniline derivative is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Piperazine Formation: The sulfonylated product is reacted with 2-methylpiperazine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonylation steps, ensuring higher yields and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfone derivatives.
Reduction: 4-(4-amino-2-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-chloro-2-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and sulfonyl groups can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitrophenol: Shares the chloronitrophenyl group but lacks the piperazine and methylsulfonyl groups.
2-methylpiperazine: Contains the piperazine ring but lacks the chloronitrophenyl and methylsulfonyl groups.
4-(4-chloro-2-nitrophenyl)piperazine: Similar structure but without the methyl and methylsulfonyl substitutions.
Uniqueness
4-(4-chloro-2-nitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-(4-chloro-2-nitrophenyl)-2-methyl-1-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O4S/c1-9-8-14(5-6-15(9)21(2,19)20)11-4-3-10(13)7-12(11)16(17)18/h3-4,7,9H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZERGBHMTPXECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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